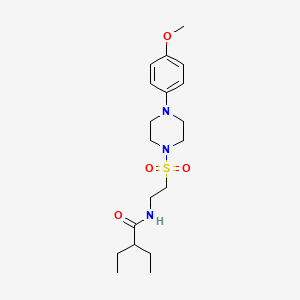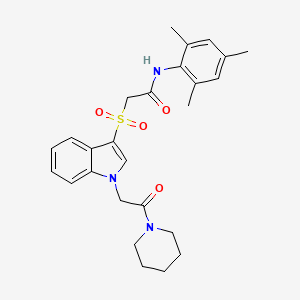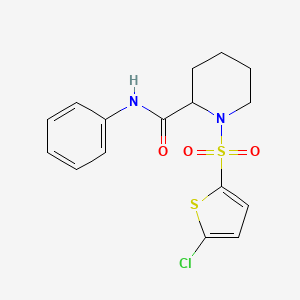
2-ethyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as EPPB and is a sulfonamide-based molecule that has been synthesized through a multi-step process.
Scientific Research Applications
Analytical Derivatization in Liquid Chromatography
A study demonstrated the use of a sulfonate reagent for analytical derivatization in liquid chromatography, which consists of a fluorophore for sensitive detection after tagging to an analyte and a tertiary amino function for easy removal after derivatization by acid treatment. This approach could be relevant for compounds like 2-ethyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide in facilitating their detection and analysis in complex mixtures (Wu et al., 1997).
Crystal Structure Studies and DFT Calculations
Research on piperazine derivatives, including crystal structure studies and density functional theory (DFT) calculations, helps understand the reactive sites for electrophilic and nucleophilic nature of molecules. This insight is crucial for designing compounds with specific interactions and properties, potentially applicable to this compound (Kumara et al., 2017).
Potential Anti-malarial Agents
Piperazine derivatives have been identified with anti-malarial activity, underscoring the potential of structurally related compounds in therapeutic applications. The importance of specific groups and substituents in generating activity highlights the possibility of designing targeted compounds, including this compound, for anti-malarial or other therapeutic uses (Cunico et al., 2009).
Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors
The synthesis and evaluation of bis(heteroaryl)piperazines as non-nucleoside HIV-1 reverse transcriptase inhibitors showcase the potential of piperazine derivatives in antiviral therapy. This research pathway could be explored for this compound to assess its potential as an antiviral agent (Romero et al., 1994).
Serotonin Receptor Studies
Research on piperazine compounds as serotonin receptor antagonists provides insight into their potential for studying neurotransmission and developing therapeutic agents for psychiatric disorders. This suggests possible research applications for this compound in neuroscience and pharmacology (Plenevaux et al., 2000).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with dopamine receptors, specifically the d4 dopamine receptor . The D4 dopamine receptor plays a crucial role in the brain’s dopaminergic system, which is involved in various neurological processes, including mood, reward, and motor control.
Mode of Action
Similar compounds have been found to act as ligands for the d4 dopamine receptor . Ligands are molecules that bind to proteins to serve a biological purpose. In this case, the compound may bind to the D4 dopamine receptor, potentially altering its function.
Pharmacokinetics
Similar compounds have been found to be metabolized in the liver and excreted renally . These properties can significantly impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its target . Furthermore, the compound’s efficacy could be influenced by various biological factors, including the individual’s metabolic rate, the presence of other drugs, and genetic factors.
properties
IUPAC Name |
2-ethyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S/c1-4-16(5-2)19(23)20-10-15-27(24,25)22-13-11-21(12-14-22)17-6-8-18(26-3)9-7-17/h6-9,16H,4-5,10-15H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQKSLNZRITLPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-oxo-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2680768.png)
![Benzo[d][1,3]dioxol-5-yl(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2680771.png)
![N-(4-fluorophenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2680774.png)
![2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol](/img/structure/B2680775.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2680777.png)
![(2-[4-(Isopropylsulfonyl)piperazin-1-YL]ethyl)amine](/img/structure/B2680779.png)
![4-(4-(2-Fluoroethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2680781.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2680785.png)

![N-(4-ethoxyphenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2680787.png)
